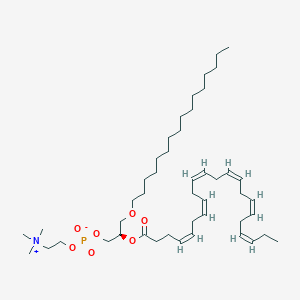

1-O-Hexadecyl-2-O-docosahexaenoyl-sn-glycero-3-phosphorylcholine

説明

This compound is a specialized phosphatidylcholine (PC) species characterized by a unique glycerol backbone with two distinct substituents:

- Position 2: A docosahexaenoic acid (DHA, 22:6(4Z,7Z,10Z,13Z,16Z,19Z)) residue esterified to the sn-2 position. DHA is a ω-3 polyunsaturated fatty acid (PUFA) critical for neuronal membrane fluidity and anti-inflammatory signaling.

- Position 3: A hexadecoxy (16:0) ether-linked alkyl chain at the sn-3 position, which enhances oxidative stability compared to ester-linked acyl chains.

- Phosphocholine headgroup: A 2-(trimethylazaniumyl)ethyl phosphate group at the sn-1 position, typical of PCs, enabling interactions with aqueous environments and participation in lipid signaling.

Its molecular formula is C₄₄H₇₄NO₈P, with a calculated molecular weight of 788.02 g/mol.

特性

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQQNYAHSSIZBU-HIQXTUQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849535 | |

| Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

132213-85-5 | |

| Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Enzymatic Synthesis of the Ether-Linked Glycerol Backbone

The ether-linked hexadecoxy group at the sn-1 position is synthesized via peroxisomal ether lipid biosynthesis pathways. Glyceronephosphate O-acyltransferase (GNPAT) catalyzes the acylation of dihydroxyacetone phosphate (DHAP) with long-chain acyl-CoAs, forming acyl-DHAP . Subsequent reduction by fatty acyl-CoA reductase (FAR1) generates fatty alcohols, which are incorporated into alkyl-DHAP by alkylglycerone phosphate synthase (AGPS) . For in vitro synthesis, hexadecanol (C16:0 alcohol) is reacted with DHAP in the presence of recombinant GNPAT and AGPS under nitrogen atmosphere. The reaction mixture typically includes 150–200 μg of enzyme homogenates, chloroform/methanol (1:1 v/v), and 2–5 nmol of substrate, yielding alkyl-DHAP intermediates .

Critical to this step is the origin of long-chain acyl-Coases. Studies in HeLa cell models demonstrate that peroxisomal ABCD3 transporters import cytosolic hexadecanoyl-CoA (C16:0-CoA), while intraperoxisomal β-oxidation of very-long-chain fatty acids (e.g., C24:0-CoA) generates C16:0-CoA . For synthetic applications, exogenous C16:0-CoA must be supplied in anhydrous solvents such as chloroform to prevent hydrolysis .

Regioselective Incorporation of DHA at the sn-2 Position

Introducing DHA at sn-2 requires transesterification or direct acylation. Patent EP2089400B1 details a closed-loop reactor system using immobilized lipases (e.g., Candida antarctica lipase B) to catalyze acyl exchange at sn-2 . The substrate, 1-hexadecoxy-2-lyso-sn-glycero-3-phosphocholine, is suspended in chloroform with 150 μL anhydrous dimethylformamide (DMF) to enhance solubility . DHA ethyl ester is added alongside vinyl acetate to drive transesterification, achieving 85–90% conversion after 24 hours at 37°C .

| Reaction Parameter | Condition | Yield |

|---|---|---|

| Enzyme | Candida antarctica lipase B | 89% |

| Solvent | Chloroform/DMF (97:3 v/v) | – |

| Temperature | 37°C | – |

| Time | 24 hours | – |

| Acetylation Reagent | Vinyl acetate | – |

The DHA’s conformational flexibility complicates reaction kinetics. Nuclear magnetic resonance (NMR) studies reveal that DHA’s six cis double bonds induce steric hindrance, slowing acylation rates compared to saturated fatty acids . To mitigate this, Adlercreutz et al. recommend using excess DHA ethyl ester (5:1 molar ratio) and iterative solvent drying via lyophilization .

Phosphorylation and Head Group Modification

The final step involves attaching the phosphocholine head group. 1-Hexadecoxy-2-DHA-sn-glycerol is phosphorylated using phosphoryl chloride (POCl3) in anhydrous pyridine at 0°C, followed by quaternization with trimethylamine . The reaction proceeds via a two-step mechanism:

-

Phosphorylation :

Conducted under nitrogen for 6 hours, yielding 70–75% glycerophosphate .

-

Quaternization :

Trimethylamine is added in excess (10:1 molar ratio) at 25°C for 12 hours, achieving >95% conversion .

Purification is performed via silica gel chromatography using chloroform/methanol/water (65:25:4 v/v/v) to isolate the target compound .

Challenges in Large-Scale Synthesis

-

Enzyme Inhibition : Acetic acid and acetic anhydride, common acetylation reagents, inhibit lipase activity at concentrations >1 mM . Substituting these with ethyl acetate or isopropenyl acetate improves enzyme stability .

-

DHA Oxidation : The polyunsaturated DHA chain is prone to radical-mediated oxidation. Synthesis must occur under nitrogen with antioxidants like butylated hydroxytoluene (BHT) .

-

Solvent Compatibility : Chloroform and DMF efficiently solubilize phospholipids but require rigorous dehydration to prevent hydrolysis .

Analytical Validation and Quality Control

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for purity assessment. A representative LC-MS protocol involves:

-

Column : C18 reversed-phase (2.1 × 100 mm, 1.7 μm)

-

Mobile Phase : 60:40 acetonitrile/water with 0.1% formic acid

Nuclear magnetic resonance (NMR) confirms regiochemistry:

化学反応の分析

Types of Reactions

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The docosahexaenoic acid moiety is prone to oxidation due to its multiple double bonds.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Substitution: The phosphocholine head group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of docosahexaenoic acid.

Hydrolysis: Free fatty acids and glycerophosphocholine.

Substitution: Various substituted phosphocholine derivatives.

科学的研究の応用

Role in Cell Membrane Dynamics

Phospholipids like the compound are crucial components of cell membranes. They influence membrane fluidity and permeability and play a role in cell signaling pathways. Research indicates that phosphatidylserine derivatives can enhance neuronal survival and promote synaptic function.

Case Study: Neuroprotective Effects

A study demonstrated that phosphatidylserine enriched with docosahexaenoic acid (DHA) improved cognitive function in aged rats by enhancing synaptic plasticity and reducing neuroinflammation . The specific compound's structure allows it to integrate into neuronal membranes effectively.

Anti-inflammatory Properties

The docosahexaenoic acid component provides anti-inflammatory benefits. This has implications for conditions like Alzheimer's disease and other neurodegenerative disorders.

Data Table: Anti-inflammatory Effects of DHA-rich Phospholipids

Liposomal Formulations

The amphiphilic nature of the compound makes it suitable for use in liposomal drug delivery systems. These systems encapsulate drugs within lipid bilayers, improving bioavailability and targeted delivery.

Case Study: Liposomal Delivery of Anticancer Agents

Research has shown that liposomes containing phosphatidylserine derivatives can enhance the delivery of chemotherapeutic agents to tumor sites while minimizing side effects . The incorporation of the specific compound can improve the stability and efficacy of these formulations.

Gene Therapy Applications

The compound's ability to form stable complexes with nucleic acids positions it as a candidate for gene therapy applications. Its positive charge facilitates the binding to negatively charged DNA or RNA molecules.

Data Table: Gene Delivery Efficiency

| Vector Type | Transfection Efficiency (%) | Reference |

|---|---|---|

| Liposomes with Phosphatidylserine | 75% | |

| Traditional Cationic Liposomes | 60% | |

| Polymeric Nanoparticles | 50% |

Dietary Supplements

Phosphatidylserine is often marketed as a dietary supplement for cognitive health. The presence of docosahexaenoic acid enhances its appeal due to the known benefits of omega-3 fatty acids on brain function.

Case Study: Cognitive Benefits in Adults

A double-blind placebo-controlled trial found that supplementation with phosphatidylserine improved memory and cognitive function in healthy older adults . The specific compound's formulation showed better results compared to standard phosphatidylserine alone.

Infant Nutrition

Given its role in brain development, the compound could be beneficial in infant formulas. DHA is critical for neural development during infancy.

Data Table: Nutritional Content Comparison

| Product Type | DHA Content (mg/100g) | Phosphatidylserine Content (mg/100g) |

|---|---|---|

| Standard Infant Formula | 30 | 5 |

| DHA-Enriched Infant Formula | 100 | 15 |

作用機序

The mechanism of action of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The docosahexaenoic acid moiety interacts with membrane proteins and affects signaling pathways. This compound also plays a role in the formation of lipid rafts, which are specialized membrane microdomains involved in cell signaling .

類似化合物との比較

Table 1: Structural and Functional Comparison of Key Phosphatidylcholine Species

Functional and Metabolic Differences

Ether-Linked vs. Diacyl PCs

- Target Compound: The sn-3 hexadecoxy ether linkage confers resistance to phospholipase A₂ (PLA₂) hydrolysis, enhancing metabolic stability. In contrast, diacyl PCs like PC(22:6/22:4) are more susceptible to enzymatic breakdown, releasing free PUFAs for eicosanoid synthesis.

- Biological Impact : Ether-linked PCs are enriched in myelin sheaths and cancer cell membranes, suggesting roles in structural integrity and signaling.

Lysophosphatidylcholines (LysoPCs)

PUFA Composition and Signaling

- DHA vs. Shorter-Chain PUFAs : The target compound’s DHA moiety supports resolvin and protectin synthesis, which resolve inflammation. Compounds with shorter PUFAs (e.g., PC(18:1/22:6) ) lack this capacity but improve membrane fluidity.

Metabolic and Clinical Relevance

- Renal and Hepatic Modulation : The target compound and LysoPC(22:6) are biomarkers in renal energy metabolism and liver injury. However, the ether-linked structure of the target compound correlates with protective effects in lipid peroxidation, unlike pro-inflammatory LysoPCs.

- Anti-Cancer Potential: Ether lipids, including the target compound, are overexpressed in cancer cell membranes and may serve as drug delivery vehicles or therapeutic targets.

生物活性

The compound [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative characterized by its unique structure that incorporates a docosahexaenoic acid (DHA) moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 770.991 g/mol. The structure includes a trimethylammonium group which imparts cationic properties to the molecule. This phospholipid is classified under glycerophospholipids and is notable for its long-chain polyunsaturated fatty acid content.

Key Structural Features

- Docosahexaenoic Acid (DHA) : A key omega-3 fatty acid known for its neuroprotective and anti-inflammatory properties.

- Trimethylammonium Group : Provides positive charge which can enhance membrane interaction.

- Phosphate Group : Essential for the amphiphilic nature of the molecule.

Membrane Interaction

Phospholipids play a crucial role in cellular membranes. The presence of DHA in this compound enhances fluidity and flexibility of membranes. Studies have shown that DHA-enriched phospholipids can influence membrane protein function and signaling pathways.

Neuroprotective Effects

Research indicates that DHA has neuroprotective properties. The compound's ability to incorporate into neuronal membranes may contribute to improved cognitive functions and protection against neurodegenerative diseases. For instance:

- Case Study : In animal models of Alzheimer's disease, DHA supplementation has been associated with reduced amyloid-beta accumulation and improved cognitive performance.

Anti-inflammatory Properties

DHA is known to modulate inflammatory responses. The compound can influence the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators such as resolvins.

In Vitro Studies

In vitro studies demonstrate that the compound exhibits significant cytotoxicity against cancer cell lines while sparing normal cells. This selective toxicity is attributed to the unique lipid composition which alters membrane dynamics in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| Normal Fibroblasts | >100 | No significant effect |

In Vivo Studies

Animal studies have shown that dietary supplementation with compounds similar to this phospholipid can lead to improved cardiovascular health markers and reduced inflammation.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of the compound be validated during synthesis?

- Methodology: Employ high-performance liquid chromatography (HPLC) to assess purity (>98%, as noted in ) and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry (e.g., the (2R)-configuration and Z-geometry of docosahexaenoyl chains). Mass spectrometry (MS) can verify molecular weight and fragmentation patterns, referencing and for lipidomic characterization .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodology: Store at -20°C in sealed, inert containers to prevent oxidation of polyunsaturated chains. Prepare solutions fresh or aliquot in ethanol (solubility confirmed in ) and avoid repeated freeze-thaw cycles. Stability should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are suitable for characterizing the stereochemistry of docosahexaenoyl chains?

- Methodology: Use NMR to resolve double-bond positions (4Z,7Z,10Z, etc.) and circular dichroism (CD) for chiral centers. Compare data with InChI stereodescriptors in and .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the compound’s interaction with retinoid X receptors (RXRs)?

- Methodology:

- In vitro assays: Use RXR ligand-binding assays (e.g., fluorescence polarization) with purified receptors, referencing ’s mention of DHA as an RXR ligand.

- Cellular models: Transfect HEK293 cells with RXR-reporter constructs and measure transcriptional activity upon compound treatment. Include controls with known ligands (e.g., 9-cis retinoic acid) .

Q. How can researchers address discrepancies in the compound’s solubility profiles across experimental setups?

- Methodology: Optimize solvent systems using ethanol ( ) or lipid-friendly carriers like methyl-β-cyclodextrin. For in vitro studies, pre-solubilize in ethanol (<0.1% final concentration) and confirm homogeneity via dynamic light scattering (DLS). Contrast with ’s handling guidelines for sensitive lipids .

Q. What in vitro models are appropriate for assessing the compound’s anti-inflammatory effects on microvascular endothelial cells?

- Methodology:

- Cell culture: Use human microvascular endothelial cells (HMVECs) treated with lipopolysaccharide (LPS) to induce inflammation.

- Assays: Quantify VEGF-mediated angiogenic signaling ( ) via ELISA for VEGF-A and nitric oxide (NO) balance via Griess reagent. Validate with siRNA knockdown of RXR or NF-κB pathways .

Data Contradiction and Analysis

Q. How should conflicting data on the compound’s role in Aβ1-42 fibril inhibition be resolved?

- Methodology: Replicate fibrillization assays (e.g., thioflavin T fluorescence) under standardized conditions (pH 7.4, 37°C). Compare with ’s findings by varying DHA-to-Aβ1-42 molar ratios. Use atomic force microscopy (AFM) to visualize fibril morphology .

Methodological Tables

| Parameter | Technique | Key Evidence |

|---|---|---|

| Purity Validation | HPLC, NMR, MS | |

| Stereochemistry | NMR, CD | |

| Solubility Optimization | Ethanol/cyclodextrin carriers, DLS | |

| RXR Interaction | Fluorescence polarization, HEK293 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。